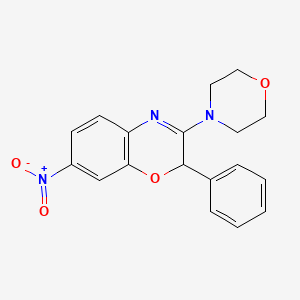![molecular formula C12H13NO7 B14324875 Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- CAS No. 102038-88-0](/img/structure/B14324875.png)
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of a glycine backbone, a carboxymethyl group, and a substituted phenyl ring with formyl and dihydroxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- typically involves multi-step organic reactions. One common method includes the protection of glycine, followed by the introduction of the carboxymethyl group through alkylation. The phenyl ring is then substituted with formyl and dihydroxy groups using electrophilic aromatic substitution reactions. The final deprotection step yields the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Glycine, N-(carboxymethyl)-N-[(5-carboxy-2,3-dihydroxyphenyl)methyl]-
Reduction: Glycine, N-(carboxymethyl)-N-[(5-hydroxymethyl-2,3-dihydroxyphenyl)methyl]-
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is studied for its potential role in metabolic pathways and enzyme interactions. It may serve as a model compound for understanding amino acid modifications.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and disease treatment.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- involves its interaction with specific molecular targets. The formyl and dihydroxy groups on the phenyl ring allow for hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate biological pathways and influence cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycine, N-(carboxymethyl)-N-[(5-hydroxy-2,3-dihydroxyphenyl)methyl]-
- Glycine, N-(carboxymethyl)-N-[(5-methoxy-2,3-dihydroxyphenyl)methyl]-
- Glycine, N-(carboxymethyl)-N-[(5-nitro-2,3-dihydroxyphenyl)methyl]-
Uniqueness
Glycine, N-(carboxymethyl)-N-[(5-formyl-2,3-dihydroxyphenyl)methyl]- is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
102038-88-0 |
|---|---|
Molekularformel |
C12H13NO7 |
Molekulargewicht |
283.23 g/mol |
IUPAC-Name |
2-[carboxymethyl-[(5-formyl-2,3-dihydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H13NO7/c14-6-7-1-8(12(20)9(15)2-7)3-13(4-10(16)17)5-11(18)19/h1-2,6,15,20H,3-5H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
YECRJMXCARQLSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
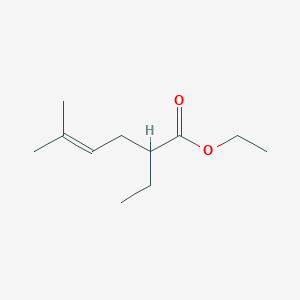
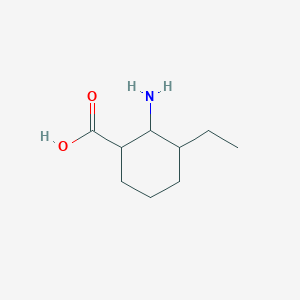
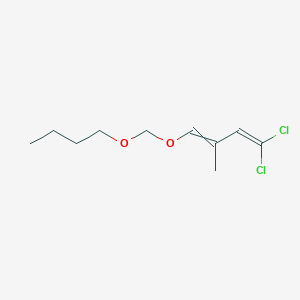
![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)
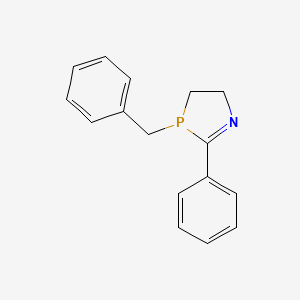

![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14324835.png)
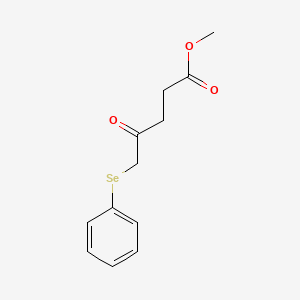
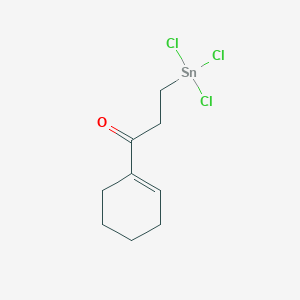
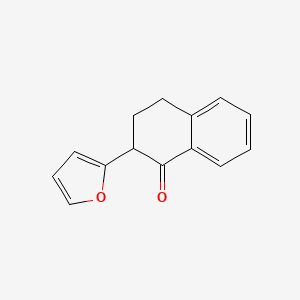
![3,6,7-Trimethyl-3-(propan-2-yl)-3H-pyrrolo[1,2-a]imidazole-2,5-dione](/img/structure/B14324871.png)
